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Compound of Interest

Compound Name: Isopropyl isobutyrate

Cat. No.: B1585242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isopropyl isobutyrate, a common ester with applications in various scientific fields. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary
The quantitative spectroscopic data for isopropyl isobutyrate is summarized in the tables

below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~4.99 Septet 1H ~6.2
-CH- (isopropyl

ester)

~2.49 Septet 1H ~7.0 -CH- (isobutyryl)

~1.22 Doublet 6H ~6.2
-CH(CH₃)₂

(isopropyl ester)

~1.15 Doublet 6H ~7.0
-CH(CH₃)₂

(isobutyryl)

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending

on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~176.5 C=O Carbonyl

~67.5 CH -CH- (isopropyl ester)

~34.0 CH -CH- (isobutyryl)

~21.8 CH₃ -CH(CH₃)₂ (isopropyl ester)

~19.0 CH₃ -CH(CH₃)₂ (isobutyryl)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

spectrometer frequency.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2970 Strong C-H stretch (alkane)

~1730 Strong C=O stretch (ester)

~1180 Strong C-O stretch (ester)

~1100 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data

m/z Relative Intensity (%) Fragment Ion

130 < 5 [M]⁺ (Molecular Ion)

89 ~15-20 [M - C₃H₅]⁺

71 ~30-40 [CH(CH₃)₂CO]⁺

43 100 [CH(CH₃)₂]⁺ or [C₃H₇]⁺

41 ~10-20 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of isopropyl isobutyrate is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (δ = 0.00 ppm).
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The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Experiment: A standard one-dimensional proton NMR experiment is performed.

Parameters:

Number of scans: 8-16 (to achieve a good signal-to-noise ratio).

Relaxation delay: 1-2 seconds.

Pulse angle: 30-45 degrees.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).

Experiment: A standard one-dimensional carbon NMR experiment with proton decoupling is

performed.

Parameters:

Number of scans: 128-1024 (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Pulse angle: 45 degrees.

Data Processing: The FID is processed similarly to the ¹H NMR data, with chemical shifts

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

As isopropyl isobutyrate is a liquid, a neat sample is used.

A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectroscopy Protocol:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Method: Transmission.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

spectrum of the sample is then acquired, and the instrument software automatically ratios

the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The isopropyl isobutyrate sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification.

The sample is vaporized in the heated injection port of the GC.

Separation occurs on a capillary column (e.g., a nonpolar or medium-polarity column).

Electron Ionization (EI) Mass Spectrometry Protocol:
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Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI).

Parameters:

Electron energy: 70 eV.

Ion source temperature: 200-250 °C.

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

Scan range: m/z 35-200.

Data Analysis: The mass spectrum of the GC peak corresponding to isopropyl isobutyrate
is analyzed to determine the mass-to-charge ratio (m/z) and relative abundance of the

molecular ion and fragment ions.

Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques are used to confirm the structure of isopropyl isobutyrate.
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Spectroscopic Analysis Workflow for Isopropyl Isobutyrate

Spectroscopic Techniques

Generated Data

Structural Interpretation

NMR Spectroscopy

¹H and ¹³C Chemical Shifts,
Splitting Patterns, Integration

IR Spectroscopy

Characteristic Absorption Bands
(C=O, C-O stretches)

Mass Spectrometry

Molecular Ion Peak (m/z)
Fragmentation Pattern

Provides carbon-hydrogen framework
and connectivity.

Identifies functional groups
(ester).

Determines molecular weight
and substructures.

Confirmed Structure:
Isopropyl Isobutyrate

Click to download full resolution via product page

Spectroscopic analysis workflow.
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To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl Isobutyrate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585242#spectroscopic-data-for-isopropyl-
isobutyrate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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